4-methylene-D-glutamic acid is a non-proteinogenic amino acid and an analog of glutamic acid. It is characterized by the presence of a methylene group at the fourth position of the glutamic acid backbone. This compound has garnered interest due to its potential applications in various scientific fields, including biochemistry and pharmacology.
This compound falls under the category of amino acids, specifically classified as an analog of glutamic acid. It is also categorized as a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation but may have biological significance in other contexts.
The synthesis of 4-methylene-D-glutamic acid typically involves several steps that transform L-pyroglutamic acid into the desired product. Key methods include:
The preferred synthetic route includes multiple steps that can be performed at or near room temperature, allowing for efficient processing in a single vessel. This method emphasizes the production of enantiomerically pure compounds, which is crucial for biological applications.
The molecular formula for 4-methylene-D-glutamic acid is . Its structure features:
The compound exhibits a zwitterionic form in solution, where it carries both positive and negative charges, depending on the pH level. At physiological pH, it predominantly exists in its zwitterionic state, which is crucial for its biological activity .
4-methylene-D-glutamic acid participates in various chemical reactions, particularly those relevant to amino acids and their derivatives. Notable reactions include:
The compound's reactivity is attributed to its functional groups, which can engage in nucleophilic substitutions and other transformations typical of amino acids.
The mechanism by which 4-methylene-D-glutamic acid exerts its effects involves interactions with specific enzymes and receptors within biological systems. For instance:
Research indicates that analogs of D-glutamic acid can influence enzyme activity significantly, suggesting that 4-methylene-D-glutamic acid may similarly affect biochemical pathways related to neurotransmitter signaling .
Relevant data indicates that the compound's stability and solubility make it suitable for various applications in biochemical research .
4-methylene-D-glutamic acid has several applications in scientific research:
The molecular architecture of 4-methylene-D-glutamic acid (chemical formula: C₆H₉NO₄) features a chiral center at the C2 carbon, where the D-configuration positions the amino group opposite to that in naturally abundant L-glutamate. The C4 methylene substitution replaces the typical methylene hydrogen with a second =CH₂ group, yielding an exocyclic double bond that introduces steric constraints and electronic perturbations [1] [4]. This modification rigidifies the side chain, reducing rotational freedom and altering the molecule’s dipole moment compared to unsubstituted glutamate.
Key stereochemical attributes include:
Table 1: Comparative Properties of Glutamic Acid Enantiomers
Property | L-Glutamic Acid | D-Glutamic Acid | 4-Methylene-D-Glutamic Acid |
---|---|---|---|
Chiral Center (C2) | S-configuration | R-configuration | R-configuration |
C4 Side Chain | –CH₂CH₂COO⁻ | –CH₂CH₂COO⁻ | –CH₂C(=CH₂)COO⁻ |
Water Solubility (g/L) | 7.4 (20°C) | 7.0 (20°C) | ~5.8 (predicted) |
Biological Occurrence | Ubiquitous (proteins) | Bacterial cell walls | Synthetic |
The stereochemistry critically determines biological interactions. For instance, D-enantiomers resist proteolytic degradation but may inhibit enzymes like glutamate racemase—a bacterial enzyme interconverting L- and D-glutamate for peptidoglycan synthesis [1] [7]. The methylene group further sterically hinders binding to transporters (e.g., EAATs), limiting cellular uptake and enhancing extracellular residence time.
The exploration of substituted glutamic acids began in the mid-19th century with Karl Heinrich Ritthausen’s isolation of glutamic acid from wheat gluten hydrolysates (1866) [1]. However, D-enantiomers remained obscure until chromatographic and enzymatic methods enabled their resolution in the 1950s. The discovery of D-glutamate in Bacillus subtilis peptidoglycan (1953) validated biological roles for non-L-amino acids, spurring synthesis of analogues like 4-methylene derivatives [7].
Key Milestones:
Table 2: Historical Synthesis Milestones for D-Glutamic Acid Analogues
Year | Development | Significance |
---|---|---|
1866 | Glutamic acid isolation (Ritthausen) | First identification from plant proteins |
1908 | Monosodium L-glutamate production (Ikeda) | Commercialization of umami flavor enhancer |
1953 | D-glutamate in bacterial peptidoglycan | Biological role for D-amino acids established |
2000s | Asymmetric hydrogenation routes | Efficient enantioselective synthesis of D-analogues |
The 4-methylene variant was first documented in ChEBI (Chemical Entities of Biological Interest) as a non-proteinogenic analogue, with its L-enantiomer (ChEBI:48031) better characterized than the D-form [5].
D-enantiomers of neuroactive amino acids often exhibit divergent pharmacological profiles compared to L-forms. While L-glutamate is the primary excitatory neurotransmitter in vertebrates, 4-methylene-D-glutamic acid shows no agonist activity at ionotropic receptors (NMDA, AMPA) or metabotropic glutamate receptors (mGluR1–8) due to stereochemical mismatch [3]. However, it demonstrates targeted bioactivities:
Metabolic and Signaling Modulation:
Table 3: Biological Activities of Glutamic Acid Enantiomers
Biological Target | L-Glutamate Activity | D-Glutamate Activity | 4-Methylene-D-Glutamic Acid |
---|---|---|---|
NMDA Receptor | Agonist (EC₅₀ = 1.5 μM) | Inactive | Inactive |
Glutathione Synthetase | Substrate | Competitive inhibitor | Enhanced inhibition |
Glutamate Racemase (Bacterial) | Weak inhibitor | Substrate | Irreversible inhibitor |
Pharmacological Applications:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7